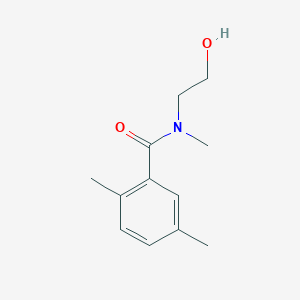

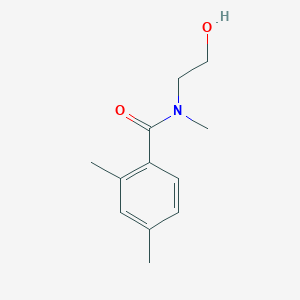

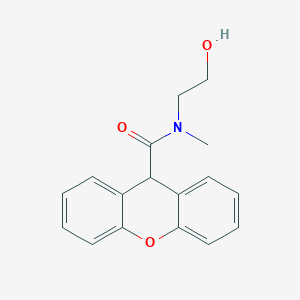

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

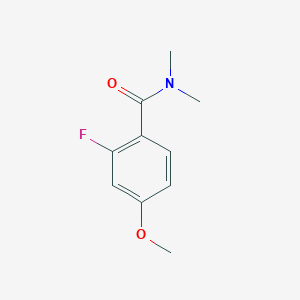

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide, commonly known as DEET, is a popular insect repellent used worldwide. It was first developed by the US Army in 1946 and has since become the most widely used insect repellent. DEET is a colorless and odorless liquid that is applied topically to the skin or clothing to repel insects such as mosquitoes, ticks, and fleas.

Mechanism of Action

DEET works by blocking the insect's olfactory receptors, which are responsible for detecting human scent. This makes it difficult for the insect to locate its host and reduces the likelihood of a bite.

Biochemical and Physiological Effects:

DEET has been shown to have low toxicity and is generally considered safe for use in humans. However, there have been reports of adverse effects such as skin irritation, eye irritation, and neurological symptoms in rare cases.

Advantages and Limitations for Lab Experiments

DEET is a widely used insect repellent and is readily available for use in lab experiments. Its effectiveness in repelling insects makes it a useful tool for studying the behavior of insects in laboratory settings. However, its potential for adverse effects on human health should be taken into consideration when using it in laboratory settings.

Future Directions

1. Development of new and more effective insect repellents.

2. Study of the long-term effects of DEET exposure on human health.

3. Investigation of the potential for DEET to cause environmental harm.

4. Development of alternative insect repellents that are more environmentally friendly.

5. Study of the mechanisms of insect resistance to DEET and the development of new strategies for insect control.

Conclusion:

DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. Its mechanism of action involves blocking the insect's olfactory receptors, making it difficult for them to locate their host. DEET has low toxicity and is generally considered safe for use in humans, although rare cases of adverse effects have been reported. Further research is needed to develop new and more effective insect repellents and to study the long-term effects of DEET exposure on human health and the environment.

Synthesis Methods

DEET is synthesized through a multi-step process starting from toluene. The first step involves the chlorination of toluene to form benzyl chloride, which is then reacted with N,N-diethylhydroxylamine to form N,N-diethylbenzamide. The final step involves the oxidation of N,N-diethylbenzamide with potassium permanganate to form DEET.

Scientific Research Applications

DEET has been extensively studied for its effectiveness in repelling insects. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET works by interfering with the insect's ability to detect human scent, making it difficult for them to locate their host.

properties

IUPAC Name |

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-4-5-11(10(2)8-9)12(15)13(3)6-7-14/h4-5,8,14H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQOYBNDIOTBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N(C)CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)

![4-[1-(2,5-Dichlorothiophen-3-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B7500604.png)